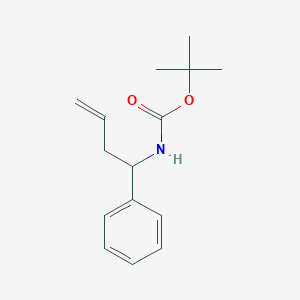

N-Boc-(+/-)-1-phenylbut-3-en-1-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1-phenylbut-3-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZARIDOWOPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Enantiomeric Control of N Boc 1 Phenylbut 3 En 1 Amine

Enantioselective Synthetic Strategies

These strategies aim to produce a single enantiomer of the target molecule by employing chiral influences during the chemical reaction.

The use of chiral catalysts is a powerful method for achieving high enantioselectivity in the synthesis of homoallylic amines. A notable approach involves a three-component reaction between an aryl acetal, tert-butyl carbamate (B1207046) (BocNH2), and an allylsilane, mediated by a cooperative catalyst system. nih.gov A triflate-assisted bifunctional catalyst, featuring a hydrogen-bond donor (HBD) and π-stacking aryl surfaces, can effectively generate a chiral environment. nih.gov In this process, an iminium ion intermediate is formed in situ, and its subsequent allylation is directed by the chiral catalyst, leading to high levels of enantiomeric enrichment. nih.gov

This catalytic system has demonstrated high efficiency and stereoselectivity for a range of substrates. The catalyst's ability to activate the N-Boc imine and shield one of its faces allows the allylsilane nucleophile to attack preferentially from the other side, dictating the stereochemical outcome. nih.gov

Table 1: Performance of Chiral Catalyst in Enantioselective Synthesis of N-Boc-Protected Homoallylic Amines

| Aryl Acetal Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Benzaldehyde dimethyl acetal | 95 | 98 |

| 4-Methoxybenzaldehyde dimethyl acetal | 92 | 97 |

| 4-Chlorobenzaldehyde dimethyl acetal | 96 | 99 |

This table is generated based on typical results reported for this class of reaction.

Diastereoselective control is crucial when a new stereocenter is formed in a molecule that already contains one. Enantiomerically pure homoallylic amines can serve as chiral frameworks to direct the stereochemistry of subsequent reactions. For instance, the conjugate addition of a chiral secondary homoallylamine to an α,β-unsaturated ester demonstrates excellent diastereoselectivity. rsc.org The pre-existing stereocenter adjacent to the nitrogen atom effectively controls the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. rsc.org

This method allows for the creation of tertiary amines with two distinct stereogenic centers, where the configuration of the second center is determined by the first. rsc.org Such pathways are valuable for building complex molecular architectures with well-defined three-dimensional structures.

Enantiomeric Resolution Techniques

When a racemic mixture of N-Boc-1-phenylbut-3-en-1-amine is synthesized, resolution techniques are required to separate the enantiomers.

Enzymatic kinetic resolution (EKR) is a widely used technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic substrate. In the context of racemic amines, a common strategy involves the enantioselective acylation of the amine. The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other.

This process results in a mixture of the acylated (and now N-protected) amine of one configuration and the unreacted amine of the opposite configuration. These two compounds, having different chemical properties, can then be separated using standard methods like column chromatography. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent separation.

Direct separation of enantiomers can be achieved using chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). chromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. chromatographyonline.com

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclofructan-based CSPs are commonly used for the separation of chiral amines. chromatographyonline.comnih.gov The choice of mobile phase, including organic modifiers and acidic or basic additives, is critical for achieving optimal separation. chromatographyonline.com SFC is often considered a "greener" and faster alternative to HPLC, utilizing supercritical carbon dioxide as the main mobile phase component, which reduces organic solvent consumption. selvita.com

Table 2: Comparison of SFC and HPLC for Chiral Primary Amine Resolution

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Mobile Phase | Supercritical CO2 with polar co-solvents (e.g., methanol) | Organic solvents (e.g., hexane, ethanol) |

| Analysis Time | Generally shorter due to high flow rates | Can be longer |

| Peak Symmetry | Often provides superior peak shapes | Can be subject to peak tailing with basic analytes |

| Resolution | High resolution achievable | High resolution achievable |

| Solvent Usage | Lower consumption of organic solvents | Higher consumption of organic solvents |

This table is based on comparative studies of the two techniques for this class of compounds. chromatographyonline.comresearchgate.net

Studies on Chirality Transfer in Transformations

Enantiomerically pure N-Boc-1-phenylbut-3-en-1-amine is a valuable chiral building block. Its existing stereocenter can be used to direct the formation of new stereocenters in subsequent chemical transformations, a process known as chirality transfer.

One prominent example is the aza-Cope rearrangement, where the chirality of the homoallylic amine dictates the stereochemical outcome of the rearranged product. beilstein-journals.org Similarly, in conjugate additions, the amine can act as a chiral auxiliary. The diastereoselective addition of enantiopure secondary homoallylamines to α,β-unsaturated esters yields tertiary amines with a new, controlled stereocenter, demonstrating efficient chirality transfer. rsc.org The homoallylic amine framework effectively shields one face of the intermediate, guiding the incoming reactant to the opposite face. These transformations underscore the utility of chiral homoallylic amines in the synthesis of complex, enantio-enriched molecules. rsc.orgresearchgate.net

Mechanistic Investigations and Chemical Reactivity Profiles of N Boc 1 Phenylbut 3 En 1 Amine

Elucidation of Reaction Mechanisms in Formation and Transformation

The formation of the N-Boc-1-phenylbut-3-en-1-amine scaffold and its subsequent reactions are governed by intricate mechanistic details, where the interplay between reagents, catalysts, and the substrate's own functional groups dictates the chemical outcome.

The synthesis of N-Boc protected homoallylic amines such as N-Boc-1-phenylbut-3-en-1-amine can be achieved through various methods, most notably via the nucleophilic addition of an allyl group to an N-Boc protected imine. One advanced approach involves the nickel-catalyzed direct addition of styrenes to aldimines.

In a proposed catalytic cycle for a related nickel-catalyzed reaction, the process is initiated by the coordination of the alkene to a Ni(0) complex. This is followed by oxidative cyclization to form an aza-nickelacycle intermediate. Subsequent protonolysis by an additive like phenol opens the ring, and a β-hydride elimination step regenerates the double bond in the desired allylic position and forms a nickel-hydride species. Reductive elimination then releases the final allylic amine product and regenerates the Ni(0) catalyst. The regioselectivity, favoring the linear allylic amine, is a key feature of this pathway.

Another well-established pathway involves the allylation of an in situ-generated N-Boc imine (from benzaldehyde and a Boc-protected nitrogen source) with an allyl organometallic reagent, such as allyltributyltin. This reaction is often promoted by a Lewis acid, which activates the imine towards nucleophilic attack. The transition state is proposed to be a chair-like or open-chain structure, where the coordination of the Lewis acid to the imine nitrogen and carbonyl oxygen enhances the electrophilicity of the imine carbon, facilitating the transfer of the allyl group from the tin reagent.

| Reaction Type | Key Reagents | Proposed Intermediate | Key Mechanistic Steps |

|---|---|---|---|

| Nickel-Catalyzed Direct Addition | Styrene, N-Boc Aldimine, Ni(0) Catalyst, Phenol | Aza-nickelacycle | Oxidative cyclization, Protonolysis, β-Hydride elimination, Reductive elimination |

| Lewis Acid-Promoted Allylation | N-Boc Imine, Allyltributyltin, Lewis Acid (e.g., BF3·OEt2) | Acyclic or Cyclic Transition State | Lewis acid activation of imine, Nucleophilic attack by allyl tin |

The N-Boc protecting group plays a crucial role in influencing the stereochemical outcome of reactions involving N-Boc-1-phenylbut-3-en-1-amine. Its significant steric bulk can direct the approach of incoming reagents, leading to diastereoselectivity in reactions at the chiral center or the alkene.

In asymmetric allylation reactions to form chiral homoallylic amines, the N-Boc group is essential for achieving high enantioselectivity. wikipedia.org While the Boc group itself is not chiral, its presence is compatible with chiral catalyst systems that create a chiral environment around the reactive site. For instance, in the nickel-catalyzed addition, the use of specifically designed chiral spiro phosphine ligands is key to inducing asymmetry. wikipedia.org The bulky Boc group on the imine nitrogen influences the coordination geometry of the substrate to the chiral nickel catalyst, forcing the nucleophilic attack to occur preferentially from one face, resulting in high enantiomeric excess (ee) of the final product. wikipedia.org The choice of protecting group is critical; studies have shown that while Fmoc and Teoc groups are also suitable, the Cbz group can be optimal, potentially through stronger coordination with the metal center. wikipedia.org

Furthermore, in reactions of the already-formed N-Boc-1-phenylbut-3-en-1-amine, the N-Boc group and the adjacent phenyl group create a sterically hindered environment. This can influence the diastereoselectivity of additions to the alkene moiety, where reagents will preferentially attack from the less hindered face of the molecule. This is an example of substrate-controlled stereochemistry, where the existing chirality of the molecule dictates the stereochemistry of a newly formed chiral center.

Chemical Transformations and Functional Group Compatibility of the N-Boc-Amine

The bifunctional nature of N-Boc-1-phenylbut-3-en-1-amine, possessing both a protected amine and a reactive alkene, allows for a wide range of selective chemical transformations.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions, while being easily removable under acidic conditions. nih.gov This allows for the selective deprotection of the nitrogen atom while preserving other functional groups.

The most common method for N-Boc cleavage involves treatment with strong, anhydrous acids. nih.gov Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent such as dioxane or methanol are highly effective. nih.gov The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide to release the free amine.

Given the presence of an acid-sensitive alkene moiety in N-Boc-1-phenylbut-3-en-1-amine, milder deprotection conditions may be required to prevent unwanted side reactions like hydration or polymerization. Alternative reagents such as oxalyl chloride in methanol have been shown to effectively cleave N-Boc groups under mild conditions. nih.gov Thermolytic cleavage at high temperatures is another option, although it may not be suitable for all substrates. nih.gov The choice of deprotection method is crucial for ensuring the integrity of the alkene functional group.

The terminal alkene in N-Boc-1-phenylbut-3-en-1-amine makes it an excellent substrate for olefin metathesis, a powerful carbon-carbon double bond-forming reaction. By introducing a second alkene into the molecule, Ring-Closing Metathesis (RCM) can be employed to construct nitrogen-containing heterocyclic rings.

For example, N-acylation of the corresponding deprotected amine with an acryloyl chloride would yield a diene substrate suitable for RCM. Treatment with a Grubbs-type ruthenium catalyst would then initiate the metathesis cascade, leading to the formation of a cyclic enamide with the concurrent release of ethylene gas, which drives the reaction to completion. This strategy is highly effective for synthesizing five- and six-membered rings. The N-Boc group is highly compatible with common ruthenium metathesis catalysts. In fact, protection of the amine is often essential, as free amines can coordinate to the ruthenium center and inhibit or decompose the catalyst. enaminestore.com

| Factor | Description | Relevance to N-Boc-1-phenylbut-3-en-1-amine Derivatives |

|---|---|---|

| Catalyst | Typically Grubbs 1st, 2nd, or 3rd generation Ru-based catalysts. uni.lu | Highly tolerant of the N-Boc group and other functionalities. |

| Solvent/Concentration | Reactions are run in solvents like DCM or toluene at high dilution (e.g., 0.01 M) to favor intramolecular RCM over intermolecular polymerization. uni.lu | Standard conditions are applicable to derivatives of the title compound. |

| Amine Protection | Protection is crucial to prevent catalyst inhibition/decomposition. enaminestore.com | The N-Boc group serves this purpose effectively. |

| Byproduct | Ethylene gas is evolved. | Its removal from the reaction mixture drives the equilibrium towards the cyclic product. |

The terminal double bond of N-Boc-1-phenylbut-3-en-1-amine is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.

Electrophilic Additions:

Hydroboration-Oxidation: This two-step reaction provides a route to anti-Markovnikov alcohol formation. Treatment of the alkene with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base (e.g., NaOH) yields the corresponding primary alcohol, N-Boc-1-phenyl-4-hydroxybutan-1-amine. The reaction proceeds via a syn-addition of the hydroborane across the double bond. wikipedia.org

Dihydroxylation: The alkene can be converted into a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished by first forming an epoxide followed by acid-catalyzed hydrolysis. These reactions would yield N-Boc-1-phenylbutane-1,3,4-triol derivatives.

Ozonolysis: Reductive ozonolysis (O₃ followed by a reducing agent like zinc or dimethyl sulfide) cleaves the double bond to yield two carbonyl compounds. youtube.com For N-Boc-1-phenylbut-3-en-1-amine, this reaction would produce N-Boc-3-amino-3-phenylpropanal and formaldehyde. This transformation is useful for degrading the carbon chain and introducing aldehyde functionality.

Nucleophilic Additions: The isolated, non-activated double bond in N-Boc-1-phenylbut-3-en-1-amine is electron-rich and generally not susceptible to direct attack by nucleophiles. Such reactions typically require the alkene to be activated with an electron-withdrawing group, as in Michael acceptors. Therefore, standard nucleophilic additions are not a characteristic reaction of this moiety. However, the alkene can participate in reactions that have nucleophilic character in a broader sense, such as in certain organometallic-catalyzed processes.

Derivatization Reactions at the Benzylic Carbon

The benzylic carbon of N-Boc-(+/-)-1-phenylbut-3-en-1-amine represents a key site for molecular elaboration, owing to the increased acidity of the benzylic proton and its susceptibility to a variety of chemical transformations. While specific studies detailing the derivatization of this exact compound are not extensively documented in publicly available literature, a wealth of information on analogous N-Boc protected benzylic amines provides a strong basis for understanding its potential reactivity. These related studies demonstrate that the benzylic C-H bond can be functionalized through several strategies, including deprotonation followed by electrophilic quench, and transition-metal-catalyzed C-H activation.

A prevalent and powerful method for the derivatization of N-Boc protected amines at the α-position (benzylic position in this context) involves directed lithiation. This strategy leverages the coordinating ability of the Boc group to direct a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi), to deprotonate the adjacent benzylic carbon. The resulting organolithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of diverse functional groups.

Research on N-Boc-3-phenyltetrahydroisoquinoline, a molecule that also possesses benzylic protons on either side of the nitrogen atom, illustrates this principle. Treatment with n-butyllithium (n-BuLi) leads to deprotonation at the benzylic positions, and subsequent quenching with an electrophile introduces a substituent. The regioselectivity of this process can be influenced by factors such as the conformation of the Boc group and the reaction temperature.

In a study by Coldham and coworkers, the lithiation of N-Boc-3-phenyltetrahydroisoquinoline with n-BuLi in THF at -50 °C, followed by the addition of various electrophiles, resulted in good yields of substituted products. This work highlights the feasibility of functionalizing the benzylic position of such N-Boc protected compounds.

Table 1: Lithiation and Electrophilic Quench of N-Boc-3-phenyltetrahydroisoquinoline

| Electrophile | Product(s) | Yield (%) |

| D₂O | 1-Deuterio and 3-deuterio derivatives | High |

| MeI | 1-Methyl and 3-methyl derivatives | 75 |

| TMSCl | 1-Trimethylsilyl and 3-trimethylsilyl derivatives | 80 |

| (CH₂O)n | 1-Hydroxymethyl and 3-hydroxymethyl derivatives | 65 |

Another relevant example is the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. In this approach, the N-borane complex is treated with a strong base like lithium diisopropylamide (LDA) to generate a nitrile enolate, which then reacts with an electrophile. This method has been shown to proceed with high diastereoselectivity, demonstrating a sophisticated level of stereochemical control in the functionalization of a carbon adjacent to a nitrogen atom.

For instance, the reaction of the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide afforded the α-benzylated product in good yield and high diastereoselectivity. This highlights a pathway for introducing alkyl groups at the benzylic-like position with control over the stereochemistry.

Table 2: Diastereoselective α-Alkylation of N-Borane Complex

| Substrate | Base | Electrophile | Product | Yield (%) | Diastereomeric Ratio |

| (1S,2S,1'S)-4b | LDA | Benzyl bromide | (2S,1'S)-5ba | 72 | >97:3 |

Furthermore, transition metal-catalyzed reactions offer a powerful alternative for the functionalization of benzylic C-H bonds. Copper-catalyzed reactions with reagents like N-fluorobenzenesulfonimide (NFSI) can lead to either C-N or C-F bond formation at the benzylic position, with the outcome being switchable by modifying the reaction conditions.

Palladium-catalyzed C-H activation is another prominent strategy. For example, the enantioselective C-H alkenylation of p-alkyl phenylethylamine derivatives with styrenes has been achieved using a palladium catalyst with a chiral ligand. This type of transformation introduces an alkenyl group at the benzylic position, creating a new carbon-carbon bond and expanding the molecular complexity.

While these examples are based on structurally related molecules, they collectively underscore the rich potential for the chemical modification of the benzylic carbon in this compound. The application of similar methodologies, such as directed lithiation-electrophilic quench or transition-metal-catalyzed C-H functionalization, would likely provide a versatile toolkit for the synthesis of a diverse library of derivatives from this core structure.

Advanced Analytical Characterization in Research of N Boc 1 Phenylbut 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-Boc-1-phenylbut-3-en-1-amine. Through a combination of one-dimensional and two-dimensional experiments, the connectivity of atoms and the spatial arrangement of the molecule can be determined with high confidence.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).

The ¹H NMR spectrum exhibits characteristic signals for each distinct proton. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.45 ppm. The protons of the phenyl group resonate in the aromatic region, generally between 7.20 and 7.40 ppm. The vinyl protons of the butenyl group show complex splitting patterns in the upfield region, typically between 5.00 and 6.00 ppm. The methine proton adjacent to both the phenyl ring and the nitrogen atom (the benzylic proton) is also a key diagnostic signal.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon and the methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively. The carbons of the phenyl ring produce signals in the 126-143 ppm range. The olefinic carbons of the butenyl moiety are found at approximately 118 ppm and 135 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-1-phenylbut-3-en-1-amine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40 - 7.20 | m | 5H | Phenyl-H |

| 5.85 - 5.70 | m | 1H | -CH=CH₂ |

| 5.20 - 5.10 | m | 2H | -CH=CH₂ |

| 4.90 | br s | 1H | NH |

| 4.85 - 4.75 | m | 1H | Ph-CH-NH |

| 2.55 - 2.45 | m | 2H | -CH₂-CH= |

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-1-phenylbut-3-en-1-amine in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.1 | C=O (Boc) |

| 142.5 | Phenyl C (quaternary) |

| 134.8 | -CH=CH₂ |

| 128.6 | Phenyl CH |

| 127.5 | Phenyl CH |

| 126.3 | Phenyl CH |

| 118.2 | -CH=CH₂ |

| 79.5 | -C(CH₃)₃ (Boc) |

| 55.0 | Ph-CH-NH |

| 43.5 | -CH₂-CH= |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity within the butenyl chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, which is crucial for unambiguously assigning all carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining stereochemistry and conformational preferences. This experiment detects spatial proximities between protons. For N-Boc-1-phenylbut-3-en-1-amine, NOESY can reveal correlations between the benzylic proton and the protons of the phenyl ring, as well as with the adjacent methylene (B1212753) protons of the butenyl chain, confirming their relative spatial arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For N-Boc-1-phenylbut-3-en-1-amine (C₁₅H₂₁NO₂), the calculated monoisotopic mass is 247.15723 Da. An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the compound's elemental composition.

Table 3: HRMS Data for N-Boc-1-phenylbut-3-en-1-amine

| Formula | Ion | Calculated Mass (m/z) |

|---|---|---|

| C₁₅H₂₁NO₂ | [M+H]⁺ | 248.16451 |

ESI-MS is a soft ionization technique commonly used for polar and thermally labile molecules like N-Boc-1-phenylbut-3-en-1-amine. rsc.org This method typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. rsc.org In addition to the molecular ion, ESI-MS can induce fragmentation, providing structural information. Common fragmentation pathways for this molecule would include the loss of the Boc group (a loss of 100 Da, corresponding to C₅H₈O₂) or the cleavage of the butenyl side chain. The observation of a fragment ion at m/z 148, corresponding to the protonated 1-phenylbut-3-en-1-amine (B3425618) after the loss of the Boc group, would be a strong diagnostic peak.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are vital for assessing the purity of the synthesized compound and, for chiral molecules, determining the enantiomeric excess (e.e.). As N-Boc-1-phenylbut-3-en-1-amine is chiral, separating its enantiomers is critical for applications where stereochemistry is important.

High-Performance Liquid Chromatography (HPLC) is the method of choice. For purity analysis, a standard reversed-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile (B52724) and water is typically employed. A UV detector is suitable for detection due to the presence of the phenyl chromophore.

To determine the enantiomeric excess, chiral HPLC is required. This involves using a column with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective for separating the enantiomers of amines and their derivatives. By running a sample of the racemic (+/-) mixture, two separate peaks corresponding to the (R) and (S) enantiomers can be identified. Subsequent analysis of a non-racemic sample allows for the integration of these two peaks, and the enantiomeric excess can be calculated from the relative peak areas.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of N-Boc-1-phenylbut-3-en-1-amine and for separating its enantiomers. Given the compound's chiral nature, chiral HPLC is particularly critical for determining enantiomeric excess (ee) and ensuring the stereochemical quality of the material.

Standard reversed-phase HPLC is often employed for purity analysis. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The inclusion of additives like trifluoroacetic acid (TFA) can improve peak shape for the carbamate (B1207046).

For the critical task of separating the (R)- and (S)-enantiomers, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving a wide range of chiral compounds, including N-protected amines. nih.govmdpi.comnih.govresearchgate.net The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) elution modes depends on the specific CSP and the analyte's properties. researchgate.netmdpi.com In normal-phase mode, small amounts of basic additives like diethylamine (B46881) (DEA) are often used to minimize peak tailing and improve resolution by blocking active sites on the silica (B1680970) support. nih.govmdpi.com

Below is an illustrative table of typical conditions for the chiral HPLC separation of a racemic N-Boc protected amine, based on established methods for similar compounds.

Table 1: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While N-Boc-1-phenylbut-3-en-1-amine itself has a relatively high boiling point and may be prone to thermal degradation, making it less ideal for direct GC analysis, the technique is highly valuable for detecting volatile impurities, starting materials, or side-products associated with its synthesis. chromatographyonline.com

For instance, GC can be used to quantify residual amounts of the un-protected precursor, 1-phenylbut-3-en-1-amine, or other low-molecular-weight amines used in the reaction. The analysis of such basic compounds by GC can be challenging due to their interaction with active sites in the GC system, leading to poor peak shape and reduced sensitivity. gcms.cz To overcome these issues, specialized capillary columns with base-deactivated surfaces, such as the Rtx-Volatile Amine column, are employed. gcms.cznih.gov These columns are designed to provide sharp, symmetrical peaks for a wide range of volatile amines. gcms.cz A flame ionization detector (FID) is commonly used for this type of analysis due to its robustness and universal response to organic compounds. chromatographyonline.comresearchgate.net

The following table outlines typical GC conditions for the analysis of related volatile amines, which could be present as impurities.

Table 2: Representative GC Method for Volatile Amine Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 5.0 µm) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Oven Program | 40 °C (hold 5 min), then ramp at 10 °C/min to 200 °C |

| Split Ratio | 20:1 |

| Application | Detection and quantification of volatile amine impurities. |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of every atom in the molecule to be established.

To perform this analysis, a high-quality single crystal of an enantiomerically pure derivative of N-Boc-1-phenylbut-3-en-1-amine must be grown. The Boc-protected amine itself may be an oil or difficult to crystallize; in such cases, derivatization to a crystalline solid is a common strategy. google.compatsnap.com The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the crystal contains an atom that scatters X-rays with a significant anomalous component (typically an atom heavier than oxygen), the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l) will be slightly different. By carefully measuring these differences, the absolute stereochemistry can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.

While a crystal structure for N-Boc-1-phenylbut-3-en-1-amine is not publicly available, the table below presents representative crystallographic data for a structurally similar N-Boc protected chiral amine, illustrating the type of information obtained from such an analysis. researchgate.net

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Representative N-Boc Protected Chiral Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₄N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.7872 |

| b (Å) | 5.0263 |

| c (Å) | 15.5479 |

| **β (°) ** | 94.228 |

| **Volume (ų) ** | 840.70 |

| Z | 2 |

| R-factor (Rgt(F)) | 0.0337 |

| Flack Parameter | 0.0(1) |

Computational Chemistry and Theoretical Modeling of N Boc 1 Phenylbut 3 En 1 Amine Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict the mechanisms and energy profiles of chemical reactions. For a compound like N-Boc-1-phenylbut-3-en-1-amine, DFT calculations can elucidate potential reaction pathways, identify transition states, and determine activation energies, offering deep insights that complement experimental studies.

In analogous systems, such as the functionalization of C(sp³)–H bonds in N-alkyl benzamides, DFT calculations have been employed to map out reaction pathways. nih.gov For instance, calculations can determine the energy barrier for critical steps like a Hydrogen Atom Transfer (HAT) process. nih.gov A hypothetical application to N-Boc-1-phenylbut-3-en-1-amine could involve studying its participation in a radical reaction. DFT would be used to calculate the energy required to form a radical intermediate and the subsequent energy barrier for its reaction with another species. nih.gov

These studies typically involve:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate (the transition state).

Frequency Calculations: Confirming that optimized structures are true minima or transition states and calculating thermodynamic properties like Gibbs free energy.

An illustrative example of calculated energetics for a hypothetical reaction step involving an N-Boc-protected amine is shown below.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Initial state of reactants | 0.0 |

| Transition State | Energy maximum of the reaction step | +22.0 |

| Product Complex | Final state of products | -5.0 |

Note: Data is representative and modeled after similar systems to illustrate typical DFT outputs. nih.gov

By comparing the calculated activation energies for different possible pathways, researchers can predict which mechanism is more likely to occur under specific reaction conditions.

In Silico Approaches for Stereoselectivity Prediction and Rationalization

In silico methods are crucial for predicting and understanding the stereochemical outcome of asymmetric reactions. N-Boc-1-phenylbut-3-en-1-amine possesses a stereocenter, making the control of stereoselectivity in its reactions a key synthetic challenge. Computational modeling can rationalize the origins of observed stereoselectivity by analyzing the transition states leading to different stereoisomers.

The general approach involves:

Identifying all possible diastereomeric transition states.

Calculating the Gibbs free energy (ΔG‡) for each transition state using quantum mechanical methods like DFT.

Predicting the ratio of stereoisomers using the calculated energy differences (ΔΔG‡), as a lower energy transition state corresponds to a faster reaction and the major product.

For N-Boc protected allylic amines, controlling enantioselectivity during reactions such as asymmetric lithiation-alkylation is a significant area of research. nih.gov While the specific computational details are not always published, the underlying principle is that the chiral environment (e.g., created by a chiral ligand like (-)-sparteine) makes one of the diastereomeric transition states significantly more stable than the others. nih.gov Computational models can be built to visualize these transition states and identify the specific steric or electronic interactions responsible for the energy difference, thereby rationalizing the high enantioenrichment observed experimentally.

Conformational Analysis and Molecular Structure Optimization

The three-dimensional shape (conformation) of a molecule dictates its physical properties and reactivity. Conformational analysis of N-Boc-1-phenylbut-3-en-1-amine is essential for understanding how it interacts with other reagents and catalysts. The bulky tert-butyloxycarbonyl (Boc) group and the phenyl ring impose significant steric constraints, leading to a limited number of stable, low-energy conformations.

Computational methods, particularly DFT, are used to perform systematic conformational searches. fsu.edu This involves rotating the molecule around its single bonds (e.g., the C-N bond or the C-phenyl bond) and calculating the potential energy at each point to map out the energy landscape. The resulting low-energy conformers, or local minima, represent the most populated shapes of the molecule in solution.

In a study on N-BOC-protected piperidone analogs, DFT calculations were used to determine the most stable conformations, such as chair or boat forms. fsu.edu A similar analysis on N-Boc-1-phenylbut-3-en-1-amine would identify the preferred orientations of the Boc, phenyl, and allyl groups relative to each other. This information is vital for predicting which face of the molecule is more accessible for a reaction to occur, which in turn influences stereoselectivity.

Table 2: Representative Conformational Data for an N-Boc Protected Amine

| Conformer | Dihedral Angle (O=C-N-Cα) | Relative Energy (kcal/mol) |

|---|---|---|

| A | -175.8° | 0.00 (Global Minimum) |

| B | 65.2° | +1.5 |

| C | -80.1° | +2.8 |

Note: Data is illustrative, showing how relative energies of different conformers are typically reported.

Optimizing the molecular structure provides key geometrical parameters like bond lengths, bond angles, and dihedral angles for the most stable conformer, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Quantum Chemical Calculations in Support of Experimental Observations

Quantum chemical calculations serve as a powerful tool to corroborate and explain experimental findings. They can connect observable phenomena, such as spectroscopic data or product distributions, to the underlying electronic structure and molecular geometry.

For example, DFT calculations have been used to support molecular docking studies by providing insights into the electronic properties and preferred conformations of molecules interacting with biological targets. nih.gov In the context of N-Boc-1-phenylbut-3-en-1-amine, if the compound were tested as a ligand for a receptor, quantum calculations could help rationalize its binding affinity and mode of interaction.

Furthermore, computational results are often used to confirm structures determined by experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy. In a study involving N-BOC-protected bis(arylidene)-4-piperidone analogs, DFT calculations were performed to corroborate the conformational analysis derived from cryo-NMR experiments. fsu.edu This dual approach, combining experimental observation with theoretical calculation, provides a more robust and detailed understanding of molecular structure and behavior than either method could alone.

Advanced Synthetic Applications and Derivatives of N Boc 1 Phenylbut 3 En 1 Amine

Utilization as a Versatile Chiral Building Block in Complex Molecular Syntheses

The enantiomerically pure forms of N-Boc-1-phenylbut-3-en-1-amine are highly sought-after intermediates in the synthesis of natural products and pharmaceuticals. The presence of a chiral amine moiety is a common feature in a vast number of biologically active compounds, making chiral amines themselves valuable targets and intermediates. The strategic placement of the butenyl group allows for a wide range of chemical transformations, including but not limited to, ozonolysis, epoxidation, dihydroxylation, and metathesis reactions, enabling the elaboration of the carbon skeleton into more complex structures.

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, facilitating subsequent synthetic manipulations. This combination of a stereochemically defined amine center and a synthetically versatile alkene makes N-Boc-1-phenylbut-3-en-1-amine a powerful tool for introducing chirality and a nitrogen atom in a controlled manner during the synthesis of intricate target molecules. Its application streamlines synthetic routes and provides access to enantiomerically enriched compounds with high efficiency.

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic positioning of the amine and the terminal alkene in N-Boc-1-phenylbut-3-en-1-amine makes it an ideal precursor for various intramolecular cyclization reactions to generate a range of nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in the core structures of numerous pharmaceuticals and natural products.

Synthesis of Azetidines and Pyrrolidines

While direct intramolecular cyclization of N-Boc-1-phenylbut-3-en-1-amine to form azetidines is not the most common approach, derivatives of this compound can be envisioned to undergo such transformations. Palladium-catalyzed intramolecular C-H amination reactions have been reported for the synthesis of functionalized azetidines from related N-Boc protected amines. This strategy involves the activation of a C-H bond at the γ-position relative to the nitrogen atom, followed by intramolecular cyclization.

The synthesis of pyrrolidines from derivatives of N-Boc-1-phenylbut-3-en-1-amine is more extensively documented. One common strategy involves the intramolecular aza-Michael addition. For instance, the terminal alkene can be functionalized to introduce an electron-withdrawing group, which then acts as a Michael acceptor for the intramolecular conjugate addition of the deprotected amine. Another powerful method is the palladium-catalyzed reaction of γ-(N-Boc-amino) alkenes with aryl bromides, which can lead to the diastereoselective formation of substituted pyrrolidines. Furthermore, intramolecular C-H amination reactions, catalyzed by transition metals like iron, can be employed for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from related aliphatic azides.

| Heterocycle | Synthetic Strategy | Key Features |

| Azetidine | Intramolecular C-H Amination (on derivatives) | Requires functionalization and activation of a γ-C-H bond. |

| Pyrrolidine | Intramolecular aza-Michael Addition | Requires initial functionalization of the alkene to a Michael acceptor. |

| Pyrrolidine | Palladium-catalyzed Cyclization | Diastereoselective formation of substituted pyrrolidines. |

| Pyrrolidine | Iron-catalyzed C-H Amination | Diastereoselective synthesis from corresponding azide derivatives. |

Formation of Dehydropiperidines via Ring-Closing Metathesis

Ring-closing metathesis (RCM) has proven to be a powerful and widely used transformation for the synthesis of various cyclic compounds, including nitrogen heterocycles. In the context of N-Boc-1-phenylbut-3-en-1-amine, its derivative, N-allyl-N-Boc-1-phenylbut-3-en-1-amine, serves as an excellent substrate for RCM.

This diene, upon treatment with a ruthenium-based catalyst such as a Grubbs or Hoveyda-Grubbs catalyst, undergoes an intramolecular metathesis reaction to furnish N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine, a dehydropiperidine derivative. This reaction proceeds by the formation of a ruthenium-alkylidene complex, followed by a [2+2] cycloaddition with the second double bond, and subsequent retro-[2+2] cycloaddition to release the cyclic product and regenerate the catalyst. The efficiency and functional group tolerance of modern metathesis catalysts make this a highly attractive and versatile method for the construction of the dehydropiperidine scaffold.

Table of Ring-Closing Metathesis for Dehydropiperidine Synthesis

| Starting Material | Catalyst | Product |

| N-allyl-N-Boc-1-phenylbut-3-en-1-amine | Grubbs or Hoveyda-Grubbs Catalyst | N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine |

Preparation of Isoxazolidines and Related Oxygen-Nitrogen Heterocycles

The terminal double bond in N-Boc-1-phenylbut-3-en-1-amine is a suitable dipolarophile for 1,3-dipolar cycloaddition reactions with nitrones to afford isoxazolidines. This reaction is a powerful tool for the construction of five-membered heterocyclic rings containing both nitrogen and oxygen atoms and can generate multiple new stereocenters in a single step. The reaction between a nitrone and the alkene of N-Boc-1-phenylbut-3-en-1-amine would lead to the formation of a substituted isoxazolidine, with the stereochemical outcome being influenced by the chirality of the starting amine.

Another approach to oxygen-nitrogen heterocycles involves the intramolecular cyclization of derivatives. For example, the corresponding homoallylic hydroxylamine, which can be prepared from N-Boc-1-phenylbut-3-en-1-amine, can undergo iodocyclization to yield 3,5-disubstituted isoxazolidines. This process involves the electrophilic activation of the double bond by iodine, followed by intramolecular nucleophilic attack by the hydroxylamine nitrogen. Furthermore, palladium-catalyzed allylic C-H oxidation of N-Boc protected amines has been utilized to synthesize oxazolidinones, demonstrating another pathway to related oxygen-nitrogen heterocycles.

| Heterocycle | Synthetic Strategy | Key Features |

| Isoxazolidine | 1,3-Dipolar Cycloaddition | Reaction with nitrones; potential for high stereocontrol. |

| Isoxazolidine | Iodocyclization | From the corresponding homoallylic hydroxylamine derivative. |

| Oxazolidinone | Palladium-catalyzed C-H Oxidation | Intramolecular cyclization involving C-H activation. |

Other Cyclization Reactions

Beyond the formation of five- and six-membered rings, derivatives of N-Boc-1-phenylbut-3-en-1-amine can participate in other cyclization reactions to generate different heterocyclic systems. For instance, intramolecular nucleophilic addition of an α-amino carbanion, generated from an N-Boc protected amine, to an in situ generated aryne can lead to the synthesis of 1-aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. This transformation demonstrates the versatility of the N-Boc protected amine functionality in participating in less common cyclization cascades to construct larger ring systems. The specific substitution pattern on the aromatic ring of the aryne precursor would dictate the final substitution pattern on the resulting benzazepine.

Precursors for Other Chiral Amine Derivatives

N-Boc-1-phenylbut-3-en-1-amine serves as a valuable precursor for the synthesis of a variety of other chiral amine derivatives through modifications of its butenyl side chain. The terminal double bond can be readily transformed into other functional groups, leading to the generation of a library of chiral amines with diverse functionalities.

For example, ozonolysis of the double bond followed by reductive workup would yield the corresponding chiral amino alcohol. Alternatively, oxidation of the resulting aldehyde from ozonolysis would provide the corresponding chiral amino acid. Hydroboration-oxidation of the terminal alkene would lead to the formation of a primary alcohol, which can be further functionalized. These transformations, combined with the eventual deprotection of the Boc group, provide access to a wide array of enantiomerically enriched amino alcohols, amino acids, and other functionalized amines, which are themselves important building blocks in medicinal chemistry and organic synthesis.

Table of Chiral Amine Derivatives from N-Boc-1-phenylbut-3-en-1-amine

| Derivative | Synthetic Transformation | Reagents |

| Chiral Amino Alcohol | Ozonolysis, Reductive Workup | 1. O₃; 2. NaBH₄ or (CH₃)₂S |

| Chiral Amino Acid | Ozonolysis, Oxidative Workup | 1. O₃; 2. H₂O₂ or Jones Reagent |

| Chiral Amino Diol | Dihydroxylation | OsO₄, NMO |

| Chiral Saturated Amine | Hydrogenation | H₂, Pd/C |

Integration into Cascade and Tandem Reaction Sequences

The strategic design of complex organic molecules often necessitates the development of efficient synthetic routes that can construct multiple chemical bonds and stereocenters in a single operation. Cascade and tandem reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality installed in the previous step, are powerful tools in this regard. N-Boc-(+/-)-1-phenylbut-3-en-1-amine has emerged as a valuable substrate for such processes, particularly in the synthesis of intricate polycyclic nitrogen-containing heterocycles.

Detailed research has demonstrated the successful integration of this compound into a palladium-catalyzed cascade sequence that combines an alkene carboamination with a subsequent Diels-Alder reaction. nih.gov This transformation efficiently generates polycyclic nitrogen heterocycles with a high degree of stereocontrol, forming four bonds, three rings, and multiple stereocenters in a single synthetic operation. nih.gov

In a specific application of this methodology, this compound was subjected to a cascade reaction with 9-bromoanthracene. nih.gov The process is initiated by a palladium-catalyzed carboamination, where the amine nitrogen adds to one of the pendant alkenes, and the resulting intermediate is trapped by the aryl halide. This step is followed by an intramolecular Diels-Alder cycloaddition, leading to the formation of a complex polycyclic product. nih.gov

The reaction conditions for this transformation have been optimized to achieve a balance between reactivity and selectivity. nih.gov The choice of palladium precursor, ligand, base, and solvent plays a crucial role in the outcome of the cascade sequence. For the reaction of this compound with 9-bromoanthracene, specific conditions were employed to afford the desired polycyclic product with a notable level of diastereoselectivity. nih.gov However, it was observed that the presence of the phenyl substituent adjacent to the nitrogen atom resulted in a lower, yet still synthetically useful, diastereoselectivity compared to substrates lacking this feature. nih.gov

The following table summarizes the key findings from this research, highlighting the specific conditions and outcomes for the cascade reaction involving this compound.

| Substrate | Electrophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|---|---|---|

| This compound | 9-Bromoanthracene | Pd(OAc)₂ | DPEphos | t-BuONa | Xylenes | 130 | 24 | 45 | 5:1 |

This successful integration of this compound into a cascade reaction sequence underscores its utility as a versatile building block in the synthesis of complex molecular architectures. The ability to rapidly construct polycyclic systems with defined stereochemistry from relatively simple starting materials is of significant interest in the fields of medicinal chemistry and natural product synthesis.

常见问题

Basic: What synthetic routes are recommended for preparing N-Boc-(±)-1-phenylbut-3-en-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step protocol starting with Boc-protection of the primary amine, followed by alkene introduction. Key steps include:

- Boc Protection : React 1-phenylbut-3-en-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in dichloromethane at 0–25°C .

- Alkene Stability : Ensure the alkene moiety is preserved by avoiding strong acids or oxidizing agents during protection. Reaction progress can be monitored via TLC or LC-MS.

- Optimization : Adjust stoichiometry (1.1–1.3 equivalents of Boc₂O) and reaction time (2–6 hours) to maximize yield. Post-synthesis purification via flash chromatography (hexane/ethyl acetate gradient) is critical to isolate the product .

Basic: How can the structure and purity of N-Boc-(±)-1-phenylbut-3-en-1-amine be confirmed spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Key diagnostic peaks include:

- Boc Group : A singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm in ¹³C NMR .

- Alkene Motif : Doublets between 5.0–6.0 ppm (²J coupling ~10–16 Hz) for the vinyl protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₂₁NO₂: 255.3 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL .

Advanced: What strategies enable enantioselective synthesis or resolution of N-Boc-1-phenylbut-3-en-1-amine enantiomers?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during the Boc-protection step to induce asymmetry .

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve (±)-mixtures. Monitor enantiomeric excess (ee) via optical rotation or CD spectroscopy .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer in racemic mixtures under mild aqueous conditions .

Advanced: How does the Boc group influence the compound’s stability under acidic/basic conditions, and what degradation products are formed?

Methodological Answer:

- Acidic Conditions : The Boc group is cleaved with TFA or HCl (4M in dioxane), generating 1-phenylbut-3-en-1-amine and tert-butyl alcohol. Avoid prolonged exposure to prevent alkene protonation or polymerization .

- Basic Conditions : Stable under mild bases (pH <10), but strong bases (e.g., NaOH) may hydrolyze the carbamate, releasing CO₂ and forming secondary amines. Monitor degradation via LC-MS or IR (loss of carbonyl peak at ~1700 cm⁻¹) .

Advanced: What functionalization strategies are viable for the alkene moiety in N-Boc-(±)-1-phenylbut-3-en-1-amine?

Methodological Answer:

- Epoxidation : Treat with m-CPBA in DCM at 0°C to form an epoxide, useful for ring-opening reactions .

- Hydroboration-Oxidation : Use BH₃·THF followed by H₂O₂/NaOH to install hydroxyl groups with anti-Markovnikov selectivity .

- Cross-Metathesis : React with terminal alkenes (e.g., styrene) using Grubbs 2nd-generation catalyst to diversify the alkene .

Advanced: How can computational methods predict the reactivity of N-Boc-(±)-1-phenylbut-3-en-1-amine in catalytic asymmetric reactions?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., using Gaussian 16) to identify favorable pathways for enantioselective Boc deprotection or alkene functionalization.

- Docking Studies : Simulate interactions with chiral catalysts (e.g., Jacobsen’s salen complexes) to predict stereochemical outcomes .

Basic: What are common pitfalls in characterizing N-Boc-(±)-1-phenylbut-3-en-1-amine, and how can contradictory spectral data be resolved?

Methodological Answer:

- NMR Artifacts : Residual solvents (e.g., DCM) or moisture can obscure peaks. Dry samples thoroughly and use deuterated solvents.

- Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve alkene and aromatic proton couplings .

- Data Contradictions : Cross-validate with alternative techniques (e.g., X-ray vs. NOESY for stereochemistry) and consult crystallographic databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。